Diltiazem-d4 Hydrochloride: A Comprehensive Technical Guide
Diltiazem-d4 Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical and physical properties of Diltiazem-d4 Hydrochloride. It includes structured data, experimental protocols, and visual diagrams to support research and development activities.
Core Chemical and Physical Properties
Diltiazem-d4 Hydrochloride is the deuterated analog of Diltiazem Hydrochloride, a calcium channel blocker widely used in the management of hypertension, angina, and certain arrhythmias. The incorporation of four deuterium atoms on the N,N-dimethylaminoethyl side chain makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, as it is chemically identical to the parent drug but distinguishable by its higher mass.
General and Physical Properties
| Property | Value |
| Appearance | Off-white to Pale Yellow Solid[1] |
| Melting Point | >192°C (decomposed)[1] |
| Solubility | Soluble in DMSO, Methanol, and Water[1][2] |
| Storage Conditions | Store at -20°C under an inert atmosphere[1] |
Chemical Identifiers and Molecular Characteristics
| Identifier/Characteristic | Value |
| IUPAC Name | [(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[1] |
| CAS Number | 1217769-52-2[1][3][4] |
| Molecular Formula | C₂₂H₂₃D₄ClN₂O₄S[1][4] |
| Molecular Weight | 455.00 g/mol [1][4] |
| Canonical SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC(N(C)C)C([2H])([2H])[2H])C3=CC=C(C=C3)OC.Cl |
| InChI Key | HDRXZJPWHTXQRI-DJWNGNTESA-N[1][3] |
| Isotopic Purity | 98% atom D[1] |
| Chemical Purity | >95% (HPLC)[4] |
Mechanism of Action: Signaling Pathway
Diltiazem is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in the intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility.
Caption: Diltiazem's mechanism of action on calcium channels.
Experimental Protocols
Quantitative Analysis by LC-MS/MS
This protocol describes a general method for the quantification of Diltiazem in a biological matrix (e.g., plasma) using Diltiazem-d4 Hydrochloride as an internal standard.
3.1.1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 20 µL of Diltiazem-d4 Hydrochloride internal standard working solution (concentration will depend on the expected analyte concentration range).
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Vortex the sample for 30 seconds.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Diltiazem: m/z 415.2 → 178.1Diltiazem-d4: m/z 419.2 → 178.1 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-30 eV. |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Structural Characterization by NMR Spectroscopy
This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of Diltiazem-d4 Hydrochloride.
3.2.1. Sample Preparation
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Dissolve approximately 5-10 mg of Diltiazem-d4 Hydrochloride in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
3.2.2. NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 25°C | 25°C |
| Pulse Sequence | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Experimental Workflows
The following diagram illustrates a typical workflow for a bioanalytical study involving Diltiazem-d4 Hydrochloride as an internal standard.
Caption: Bioanalytical workflow for Diltiazem quantification.
